REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[CH:14]([CH3:16])[CH3:15].[CH2:21]([N:28]1[CH2:33][CH2:32][CH2:31][CH2:30][C:29]1=O)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[O:35]1CCCC1>>[CH2:19]([O:18][C:13](=[O:17])[C:14]([C:31]1([OH:35])[CH2:32][CH2:33][N:28]([CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:29][CH2:30]1)([CH3:16])[CH3:15])[CH3:20]
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Name
|
|
Quantity
|
7.64 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
20 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
5 mL
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Type
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reactant
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
6.09 mL
|
Type
|
reactant
|
Smiles
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C(C(C)C)(=O)OCC
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Name
|
|
Quantity
|
5 mL
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Type
|
reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
6.15 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1C(CCCC1)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-65 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −65° C. for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The mixture was stirred at −60° C. for 45 minutes
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Duration
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45 min
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Type
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TEMPERATURE
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Details
|
to warm up to room temperature
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Type
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STIRRING
|
Details
|
stirred overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
|
The mixture was quenched with ammonium chloride solution (30 mL)
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Type
|
EXTRACTION
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Details
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extracted with ether (100 mL)
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Type
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WASH
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Details
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The organic layer was first washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
Solvents were evaporated
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Type
|
CUSTOM
|
Details
|
the residue was purified
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Type
|
WASH
|
Details
|
flash chromatography (eluting with ethyl acetate and hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)(C)C1(CCN(CC1)CC1=CC=CC=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.87 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |